![molecular formula C19H20O2 B3307046 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 930784-54-6](/img/structure/B3307046.png)
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
'6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'SPINOL' and is a chiral organic molecule that has a spirocyclic structure.'
Scientific Research Applications
'SPINOL' has potential applications in various fields such as asymmetric synthesis, catalysis, and material science. It has been used as a chiral ligand in asymmetric catalysis, where it has shown excellent enantioselectivity. 'SPINOL' has also been used as a chiral dopant in liquid crystals, where it has shown improved thermal stability and optical properties.
Mechanism of Action
The mechanism of action of 'SPINOL' is not well understood. However, it is believed that the spirocyclic structure of the molecule plays a crucial role in its chiral properties. The two stereogenic centers in the molecule result in four possible stereoisomers, which can be resolved into their enantiomers. The enantiomers of 'SPINOL' have different chiral properties, which make them useful in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 'SPINOL.' However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications. It has also been shown to have antioxidant properties, which make it useful in the food and pharmaceutical industries.
Advantages and Limitations for Lab Experiments
The advantages of using 'SPINOL' in lab experiments include its high purity, ease of synthesis, and excellent enantioselectivity. However, the limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 'SPINOL.' One area of interest is its applications in asymmetric synthesis, where it has shown excellent enantioselectivity. Another area of interest is its potential applications in material science, where it has shown improved thermal stability and optical properties. Additionally, there is potential for 'SPINOL' to be used in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of 'SPINOL' in these areas.
Conclusion:
In conclusion, '6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol' or 'SPINOL' is a chiral organic molecule that has potential applications in various fields such as asymmetric synthesis, catalysis, and material science. The synthesis method is relatively simple, and the molecule has excellent enantioselectivity. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and biocompatible. The future directions for research on 'SPINOL' include its applications in asymmetric synthesis, material science, and biomedical applications.
properties
IUPAC Name |
5,5'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11-3-5-13-7-9-19(15(13)17(11)20)10-8-14-6-4-12(2)18(21)16(14)19/h3-6,20-21H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLIGCBZPXVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC23CCC4=C3C(=C(C=C4)C)O)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



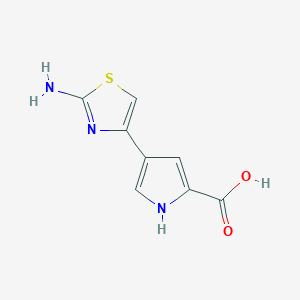
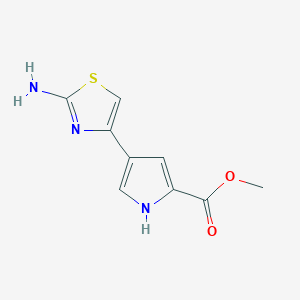
![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)
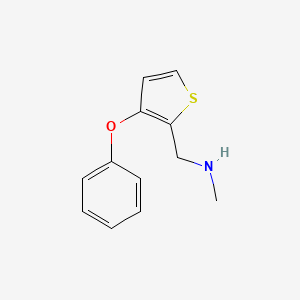
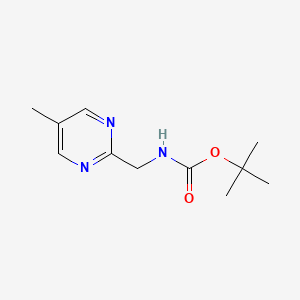
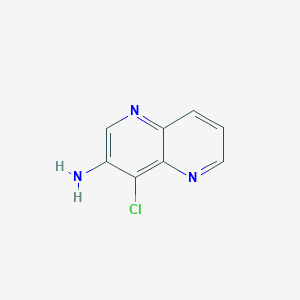
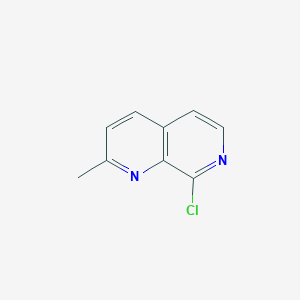
![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
![2-[(2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B3307037.png)
![(1R)-2,2',3,3'-tetrahydro-6,6'-diphenyl-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3307053.png)
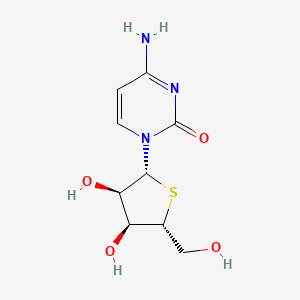

![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)